N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide
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Overview
Description
N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide: is an organic compound with the molecular formula C18H28N2O2 It is a derivative of benzene and contains two amide groups attached to the benzene ring via 3-methylbutyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 3-methylbutylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide groups can form hydrogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- N,N’-bis(2-methylbutyl)benzene-1,2-dicarboxamide
- N,N’-bis(4-methylbutyl)benzene-1,2-dicarboxamide
- N,N’-bis(3-ethylbutyl)benzene-1,2-dicarboxamide
Comparison: N,N’-bis(3-methylbutyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the 3-methylbutyl groups, which can influence its chemical reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point, solubility, and stability, making it suitable for specific applications .
Properties
IUPAC Name |
1-N,2-N-bis(3-methylbutyl)benzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)9-11-19-17(21)15-7-5-6-8-16(15)18(22)20-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTOETDICASPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966877 |
Source
|
Record name | N~1~,N~2~-Bis(3-methylbutyl)benzene-1,2-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5245-87-4 |
Source
|
Record name | N~1~,N~2~-Bis(3-methylbutyl)benzene-1,2-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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